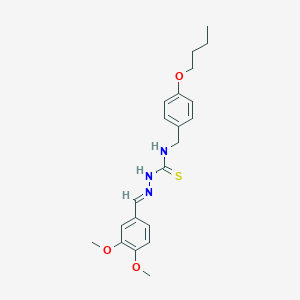![molecular formula C13H17N5O3S2 B269811 ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B269811.png)
ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate, also known as EDDT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EDDT is a thiazole-based compound that contains a triazole ring and a sulfanyl group, making it a unique and versatile chemical entity.
作用机制
The mechanism of action of ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biochemical pathways. Specifically, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids.
Biochemical and Physiological Effects:
ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been found to have a number of biochemical and physiological effects. In addition to its antimicrobial and antifungal properties, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been shown to have anti-inflammatory and antioxidant effects. Additionally, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been found to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
实验室实验的优点和局限性
One of the main advantages of using ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate in laboratory experiments is its versatility. ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be easily synthesized and modified to suit a wide range of experimental needs. Additionally, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also limitations to using ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate in laboratory experiments. One of the main limitations is its potential toxicity, which can limit its use in certain applications. Additionally, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be difficult to work with due to its solubility properties, which can make it challenging to dissolve in certain solvents.
未来方向
There are a number of potential future directions for research involving ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate. One area of interest is in the development of new antimicrobial and antifungal drugs based on the structure of ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate. Additionally, further research is needed to fully understand the mechanism of action of ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate and its potential applications in other areas of scientific research, such as cancer treatment and drug delivery. Finally, the development of new synthesis methods for ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate and related compounds could lead to the discovery of new and useful chemical entities.
合成方法
The synthesis of ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves a multi-step process that begins with the reaction of 2-amino-4-methylthiazole-5-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then treated with sodium hydride and 4,5-dimethyl-1,2,4-triazole-3-thiol to yield ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate.
科学研究应用
Ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been shown to possess significant antimicrobial and antifungal properties. Additionally, ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been found to be an effective inhibitor of certain enzymes, making it a potential candidate for the development of new drugs.
属性
产品名称 |
ethyl 2-({[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
分子式 |
C13H17N5O3S2 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
ethyl 2-[[2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H17N5O3S2/c1-5-21-11(20)10-7(2)14-12(23-10)15-9(19)6-22-13-17-16-8(3)18(13)4/h5-6H2,1-4H3,(H,14,15,19) |
InChI 键 |
KQZRSMJCKNKTMF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)C)C |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(N2C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-ethyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269729.png)
![8-amino-2,2-dimethyl-5-(2-methylphenyl)-4-oxo-1,3,4,5,10,11,12,13-octahydro-2H,9H-cyclohepta[4',5']thieno[3',2':5,6]pyrimido[1,2-a]quinoline-6-carbonitrile](/img/structure/B269730.png)
![2'-({2-[(3-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)biphenyl-2-carboxylic acid](/img/structure/B269731.png)
![4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B269732.png)
![N'-{[5-(1,3-benzothiazol-2-ylsulfanyl)-2-furyl]methylene}-2-(1-naphthyloxy)acetohydrazide](/img/structure/B269733.png)
![N-[2-chloro-3-({[(3-hydroxypropyl)amino]acetyl}amino)-5-(trifluoromethyl)phenyl]-2-[(3-hydroxypropyl)amino]acetamide](/img/structure/B269734.png)
![2-bromo-N-[4-[[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]carbamoyl]phenyl]benzamide](/img/structure/B269736.png)
![4-chloro-N-(3-{[2-(2,4-dimethoxybenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B269739.png)
![4-methoxy-N-(2-{[2-(1-naphthylmethylene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B269740.png)
![N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-bromobenzohydrazide](/img/structure/B269742.png)
![1-(3,4-Dimethoxyphenyl)-2-[2-(2-fluorobenzoyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B269748.png)
![N-(4-bromobenzylidene)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}amine](/img/structure/B269750.png)

![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B269754.png)